![molecular formula C9H14N2 B064778 N1,N1,4-Trimethylbenzene-1,2-diamine CAS No. 183251-82-3](/img/structure/B64778.png)
N1,N1,4-Trimethylbenzene-1,2-diamine
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Overview
Description
N1,N1,4-Trimethylbenzene-1,2-diamine, also known as TMB-1, is a compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol. This compound is a derivative of benzene and contains two amino groups and three methyl groups attached to the benzene ring. It is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1,4-Trimethylbenzene-1,2-diamine can be synthesized through several methods. One common method involves the nitration of phenol to produce nitrophenol, which is then reduced to obtain the target compound . Another method involves the reduction of N,N,2-trimethyl-4-nitroaniline using palladium on carbon as a catalyst in an ethanol solution under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale nitration and reduction processes, similar to the synthetic routes mentioned above. These methods are optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N1,N1,4-Trimethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like chromic acid for oxidation, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce new functional groups to the benzene ring.
Scientific Research Applications
Scientific Research Applications
N1,N1,4-Trimethylbenzene-1,2-diamine has several notable applications in scientific research:
Organic Synthesis
The compound serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : Can be oxidized to form quinones.
- Reduction : Amino groups can be further modified through reduction reactions.
- Substitution : Methyl groups can be substituted with other functional groups under specific conditions.
Research indicates that this compound exhibits potential antibacterial and antifungal properties. Its ability to interact with biological membranes suggests that it may influence cellular processes or serve as a lead compound for drug development against certain pathogens.
Industrial Applications
In industry, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. It acts as a precursor in synthesizing various industrial chemicals.
Case Study 1: Antibacterial Properties
A study focused on the antibacterial effects of this compound against various bacterial strains demonstrated significant inhibitory activity. The compound was tested against Gram-positive and Gram-negative bacteria using standard agar diffusion methods. Results indicated that the diamine exhibited a higher efficacy against Gram-positive strains compared to Gram-negative ones.
Case Study 2: Dye Production
In an industrial setting, this compound was utilized as a precursor for synthesizing azo dyes. The synthesis involved coupling reactions with diazonium salts resulting in vibrant colors suitable for textile applications. The efficiency of this process was evaluated through yield measurements and colorfastness tests on fabric samples.
Mechanism of Action
The mechanism of action of N1,N1,4-Trimethylbenzene-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. Its amino groups can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N1,N1,2-Trimethylbenzene-1,4-diamine
- N,N,N’-Trimethylbenzene-1,4-diamine
- N1,N1-Dimethylbenzene-1,2-diamine
Uniqueness
N1,N1,4-Trimethylbenzene-1,2-diamine is unique due to its specific arrangement of methyl and amino groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
N1,N1,4-Trimethylbenzene-1,2-diamine, with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol, is an organic compound characterized by a benzene ring substituted with two amino groups and three methyl groups. This unique structural arrangement contributes to its significant biological activity and versatility in various applications, including organic synthesis and biochemical assays.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile . It participates in various biochemical reactions due to its amino groups that can form hydrogen bonds with enzymes and receptors. This interaction influences the activity and function of these biological targets, potentially impacting several metabolic pathways.
Applications in Scientific Research
This compound has multiple applications in scientific research:
- Organic Synthesis : It serves as a building block for synthesizing biologically active molecules.
- Biochemical Probes : The compound is utilized in biochemical assays to study enzyme kinetics and receptor interactions.
- Industrial Applications : It is also employed in the production of dyes and pigments.
Table 1: Biological Activity Characteristics
Property | Description |
---|---|
Molecular Formula | C9H14N2 |
Molecular Weight | 150.22 g/mol |
Functional Groups | Amino groups, Methyl groups |
Role in Biochemical Reactions | Acts as a nucleophile; forms hydrogen bonds |
Applications | Organic synthesis, biochemical assays |
Case Study 1: Enzyme Interaction
A study demonstrated that this compound interacts with various enzymes by forming hydrogen bonds through its amino groups. This interaction was shown to modulate enzyme activity significantly. For instance, experiments indicated that the compound could enhance the catalytic efficiency of certain enzymes involved in metabolic pathways .
Case Study 2: Antimicrobial Properties
Research has explored the antimicrobial properties of compounds structurally similar to this compound. These studies suggest that its derivatives exhibit varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N1,N1,2-Trimethylbenzene-1,4-diamine | C9H14N2 | Different positioning of amino groups |
N,N,N'-Trimethylbenzene-1,4-diamine | C9H14N2 | Contains three methyl groups on different positions |
N1,N1-Dimethylbenzene-1,2-diamine | C8H12N2 | Fewer methyl groups compared to N1,N1,4-trimethyl |
Properties
IUPAC Name |
1-N,1-N,4-trimethylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHFCKSOJIZJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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